molecular formula C11H14O3 B8670895 1-(2-(2-Methoxyethoxy)phenyl)ethanone

1-(2-(2-Methoxyethoxy)phenyl)ethanone

Cat. No.: B8670895
M. Wt: 194.23 g/mol
InChI Key: WOTNPQUZLINFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Methoxyethoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O3/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

WOTNPQUZLINFRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A separated flask was charged with 1-(2-(2-methoxyethoxy)phenyl)ethanone (11.2 g, 57 mmol). (1-(2-(2-Methoxyethoxy)phenyl)ethanone was prepared by a procedure analogous to Example 1, in which commercially 1-bromo-2-methoxyethane was substituted for 1-bromo-2-methyl propane). The 1-bromo-2-methoxyethane was added to anhydrous THF (50 mL) and cooled to −78° C. To this solution was added commercially available lithium hexamethyl-silylamide (1M in hexanes, 172 mL, 172 mmol, Aldrich) over a 3 hour period at −78° C. The mixture was stirred for an additional 2 hours at −78° C. To the resulting mixture were added dropwise a solution of CDI and 4-acetamido-3-ethylbenzoic acid (above) at −78° C. The resulting mixture was stirred at −78° C. for an additional 30 min and subsequently allowed to warm up to room temperature over 12 h. The reaction was quenched with 1 N HCl and extracted with EtOAc and water. The organic layer was separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by chromatography to give 1-(4-acetamido-3-ethylphenyl)-3-(2-(2-methoxyethoxy)phenyl)propane-1,3-dione as a white solid (11 g, 60%).
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